molecular formula C17H21N B1198166 3,3-Diphenyl-N-dimethylpropylamine CAS No. 4646-55-3

3,3-Diphenyl-N-dimethylpropylamine

Cat. No. B1198166
CAS RN: 4646-55-3
M. Wt: 239.35 g/mol
InChI Key: YHDCGYWZEFIUHE-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-dimethylpropylamine, also known as D2PM, is a synthetic compound that belongs to the class of amphetamine-like stimulants. It was first synthesized in the 1940s and has been used as a research chemical in scientific studies. D2PM has been found to have potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activity.

Scientific Research Applications

  • Analgesic Properties : Certain derivatives of 3,3-Diphenyl-N,N-dimethylpropylamine, such as methadone, have been identified for their analgesic properties. This was a significant discovery during World War II, leading to the development of a novel class of analgesics (Casy & Parfitt, 1986).

  • Potential Antidepressant : N,N-Dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound related to 3,3-Diphenyl-N-dimethylpropylamine, has been identified as a potential antidepressant with reduced side effects. Its efficacy in standard antidepressant assays in animals was comparable to imipramine (Bailey et al., 1985).

  • Hole Transport Material in Photoelectric Devices : Synthesis of compounds like 3,5-dimethyldiphenylamine, related to 3,3-Diphenyl-N-dimethylpropylamine, has been explored for use as hole transport material in photoelectric devices. These compounds have shown promising photoelectric performance (Li Xiang-gao, 2007).

  • Anticonvulsant Activity : Derivatives of 3,3-diphenyl-2-pyrrolidone, related to 3,3-Diphenyl-N-dimethylpropylamine, have been synthesized and screened for anticonvulsant activity. These derivatives were effective in protecting mice against seizures induced by maximal electroshock (Brine & Boldt, 1983).

  • Anticancer Activity : Research on rhenium(I) complexes, which include derivatives of diphenylamines, has shown that these compounds have significant anticancer properties. They exhibit growth inhibitory effects in cancer cells, suggesting their potential as anticancer agents (Knopf et al., 2017).

  • Environmental Impact Studies : Diphenylamine and its derivatives, including those related to 3,3-Diphenyl-N-dimethylpropylamine, have been studied for their environmental impact. They are used in various industries, and their potential environmental hazards have been a subject of investigation (Drzyzga, 2003).

properties

IUPAC Name

N,N-dimethyl-3,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDCGYWZEFIUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196845
Record name 3,3-Diphenyl-N-dimethylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-N-dimethylpropylamine

CAS RN

4646-55-3
Record name 3,3-Diphenyl-N-dimethylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004646553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diphenyl-N-dimethylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DIPHENYL-N-DIMETHYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCJ7Q4D8PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Kaszynski, SB Frisch - Journal of Investigative Dermatology, 1974 - Elsevier
Mice have been utilized to develop a simple, rapid, inexpensive, quantitative screening procedure for sweat inhibition by anticholinergic agents. Graded doses of anticholinergic drugs …
Number of citations: 6 www.sciencedirect.com

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